4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide
Overview
Description
4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the fourth position, a methoxycarbonyl group at the second position, and an N-oxide functional group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide typically involves the oxidation of 4-Chloro-2-(methoxycarbonyl)pyridine. One common method is the use of hydrogen peroxide in the presence of a suitable catalyst, such as acetic acid, to achieve the oxidation of the pyridine ring to form the N-oxide. The reaction is usually carried out under mild conditions to prevent over-oxidation and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the starting material, 4-Chloro-2-(methoxycarbonyl)pyridine, is fed into a reactor along with hydrogen peroxide and acetic acid. The reaction mixture is then subjected to controlled temperature and pressure conditions to optimize the oxidation process. The product is subsequently purified through crystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: More highly oxidized pyridine derivatives.
Reduction: 4-Chloro-2-(methoxycarbonyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the oxidative state of the compound and its reactivity. The chloro and methoxycarbonyl groups can also affect the compound’s binding affinity and specificity towards different biological targets, potentially modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methoxycarbonyl)pyridine: The parent compound without the N-oxide group.
2-Chloro-4-(methoxycarbonyl)pyridine: A positional isomer with the chloro and methoxycarbonyl groups swapped.
4-Chloro-2-(methoxycarbonyl)pyridine 1,2-dioxide: A more highly oxidized derivative with two N-oxide groups.
Uniqueness
4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties compared to its analogs. The N-oxide group can enhance the compound’s solubility, reactivity, and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 4-chloro-1-oxidopyridin-1-ium-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(10)6-4-5(8)2-3-9(6)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCBDGWNWHDOFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=[N+](C=CC(=C1)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.